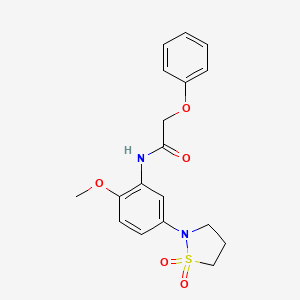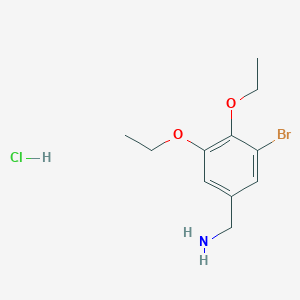![molecular formula C8H16ClNO2 B2588648 [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride CAS No. 2490322-70-6](/img/structure/B2588648.png)
[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride is a compound that combines a hexahydro-pyrano-pyrrol core structure with a methanol group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride typically involves multiple steps:
Starting Materials: : Precursors such as pyrrol and suitable alcohol derivatives.
Formation of Pyrano-pyrrol Core: : Utilizing cyclization reactions under specific conditions involving catalysts or reagents to form the hexahydro-pyrano-pyrrol core.
Attachment of Methanol Group: : Introduction of the methanol moiety via reduction or substitution reactions.
Formation of Hydrochloride Salt: : Conversion of the final product into its hydrochloride form through reaction with hydrochloric acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity:
Catalysis: : Employing advanced catalysts to enhance reaction rates.
Optimized Conditions: : Temperature and pressure conditions tailored to maximize the efficiency of each step.
Purification: : Techniques like crystallization and chromatography are used to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential transformation of the methanol group to a carbonyl group.
Reduction: : Conversion of any intermediate carbonyl groups back to alcohols.
Substitution: : Replacement of functional groups within the pyrano-pyrrol structure under specific conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenated compounds and base catalysts to facilitate substitution reactions.
Major Products
Oxidation Products: : Formation of aldehydes or ketones from the methanol group.
Reduction Products: : Reversion to alcohols or formation of fully reduced compounds.
Substitution Products: : Derivatives with varying functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acting as a ligand or catalyst in certain reactions.
Biology
Biochemical Probes: : Employed in the study of biological pathways and mechanisms.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biochemical research.
Medicine
Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Drug Development: : Basis for the development of new pharmaceutical agents.
Industry
Material Science: : Utilized in the synthesis of advanced materials with unique properties.
Agriculture: : Potential use in the development of agrochemicals.
Mechanism of Action
Effects
The compound exerts its effects through interactions at the molecular level:
Binding to Targets: : Binding to specific molecular targets such as enzymes or receptors.
Pathway Modulation: : Influencing biochemical pathways, potentially altering cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Interaction with receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(4R,7aR)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4-yl]methanol
(3S,4S)-3,4-dihydroxy-5,6-dihydro-2H-pyrano[2,3-c]pyrrol
Uniqueness
Structural Differences: : Unique arrangement of atoms and functional groups compared to similar compounds.
Reactivity: : Distinct chemical reactivity and stability profiles.
Applications: : Broader range of applications due to its unique properties and versatility.
This detailed article provides comprehensive insight into [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride, covering its preparation, reactions, applications, and uniqueness compared to similar compounds. The uniqueness of this compound lies in its structural features and the diverse range of reactions and applications it supports.
Properties
IUPAC Name |
[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-8-2-1-3-11-7(8)4-9-5-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYWYSDFCYIFG-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC[C@H]2OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2588574.png)

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2588581.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2588587.png)
